An In-depth Technical Guide to Nα-(tert-Butoxycarbonyl)-L-phenylalanine Benzyl Ester (Boc-Phe-OBzl): Properties, Synthesis, and Application
An In-depth Technical Guide to Nα-(tert-Butoxycarbonyl)-L-phenylalanine Benzyl Ester (Boc-Phe-OBzl): Properties, Synthesis, and Application
Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis
In the intricate field of peptide synthesis and drug development, the precise, sequential assembly of amino acids is paramount. This necessitates the strategic use of protecting groups to temporarily mask reactive functionalities, thereby preventing unwanted side reactions and ensuring the formation of the desired peptide sequence.[1] Nα-(tert-butoxycarbonyl)-L-phenylalanine benzyl ester, commonly abbreviated as Boc-Phe-OBzl, is a cornerstone building block in this domain. It is a derivative of the amino acid L-phenylalanine wherein the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the C-terminal carboxylic acid is shielded as a benzyl ester (OBzl).[2] This dual protection scheme allows for its direct use in peptide coupling reactions, with the Boc group providing temporary, acid-labile protection and the benzyl ester offering more robust, yet removable, carboxyl protection. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and application of Boc-Phe-OBzl for researchers, scientists, and professionals in drug development.
PART 1: Core Chemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of Boc-Phe-OBzl is essential for its effective handling, reaction optimization, and purification.
Physicochemical Data
The key quantitative data for Boc-Phe-OBzl are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [3] |
| Synonyms | Boc-L-phenylalanine benzyl ester, N-tert-Butoxycarbonylphenylalanine benzyl ester | [3] |
| CAS Number | 66617-58-1 | [3] |
| Molecular Formula | C₂₁H₂₅NO₄ | [2][3] |
| Molecular Weight | 355.43 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 342 K (69 °C) | [5] |
| Boiling Point | 500.2 °C at 760 mmHg | [2] |
| Solubility | Soluble in many common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[6] | [6] |
Structural Analysis and Spectroscopic Signature
The structural integrity of Boc-Phe-OBzl is critical to its function. Its conformation and spectroscopic profile are key identifiers.
Crystal Structure:
Single-crystal X-ray diffraction has revealed the precise three-dimensional arrangement of Boc-Phe-OBzl.[5][7] The compound crystallizes in the monoclinic space group P2(1).[5][7] The unit cell parameters are a = 5.206 Å, b = 17.294 Å, and c = 10.972 Å, with a β angle of 98.91°.[5][7] The structure is stabilized by intermolecular hydrogen bonds.[5][7] A notable feature is the trans conformation of the urethane amide bond, which is a common characteristic of such protected amino acids.[5][7] The bulky Boc group is oriented away from both the phenylalanine and benzyl aromatic rings, likely due to steric hindrance.[5][7]
Spectroscopic Data (Expected):
-
¹H NMR (in CDCl₃):
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~3.1 ppm (doublet of doublets, 2H): The β-protons of the phenylalanine side chain (CH₂-Ph).
-
~4.6 ppm (multiplet, 1H): The α-proton of the phenylalanine backbone.
-
~5.1 ppm (singlet or AB quartet, 2H): The two protons of the benzyl ester methylene group (O-CH₂-Ph).
-
~5.0-5.2 ppm (broad singlet or doublet, 1H): The NH proton of the carbamate.
-
~7.1-7.4 ppm (multiplet, 10H): The ten aromatic protons from the phenylalanine and benzyl ester phenyl rings.
-
-
¹³C NMR (in CDCl₃):
-
~28 ppm: The three equivalent methyl carbons of the Boc group.
-
~38 ppm: The β-carbon of the phenylalanine side chain.
-
~55 ppm: The α-carbon of the phenylalanine backbone.
-
~67 ppm: The methylene carbon of the benzyl ester.
-
~80 ppm: The quaternary carbon of the Boc group.
-
~127-136 ppm: Aromatic carbons.
-
~155 ppm: The carbonyl carbon of the Boc group.
-
~171 ppm: The ester carbonyl carbon.
-
-
IR (ATR):
-
~3300 cm⁻¹: N-H stretching of the carbamate.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2970 cm⁻¹: Aliphatic C-H stretching.
-
~1745 cm⁻¹: C=O stretching of the benzyl ester.
-
~1690 cm⁻¹: C=O stretching of the Boc carbamate.
-
~1500-1600 cm⁻¹: Aromatic C=C stretching.
-
~1160 cm⁻¹: C-O stretching.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ at m/z 356.18.
-
Expected [M+Na]⁺ at m/z 378.16.
-
PART 2: Synthesis and Purification Protocols
The synthesis of Boc-Phe-OBzl is typically achieved by forming an ester bond between N-Boc-L-phenylalanine (Boc-Phe-OH) and benzyl alcohol. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[10]
Synthesis Workflow Diagram
Caption: Workflow for the DCC/HOBt-mediated synthesis of Boc-Phe-OBzl.
Detailed Experimental Protocol: Synthesis of Boc-Phe-OBzl
This protocol describes a self-validating system for the synthesis of Boc-Phe-OBzl, with in-process checks to ensure reaction completion and purity.
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
Benzyl alcohol (BnOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Causality: HOBt is included to react with the initial O-acylisourea intermediate formed from DCC and the carboxylic acid. This forms an activated HOBt ester, which is more reactive towards the alcohol and less prone to racemization than the O-acylisourea itself.
-
-
Activation: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the Boc-Phe-OH/HOBt mixture with continuous stirring.
-
Self-Validation: A white precipitate of dicyclohexylurea (DCU) should begin to form, indicating that the DCC is activating the carboxylic acid.
-
-
Coupling: After stirring the activation mixture at 0°C for 30 minutes, add benzyl alcohol (1.1 eq) to the flask. Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% EtOAc in hexanes). The disappearance of the Boc-Phe-OH spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup - DCU Removal: Once the reaction is complete, cool the mixture again to 0°C to maximize the precipitation of the DCU byproduct. Filter the mixture through a sintered glass funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup - Aqueous Extraction: Combine the filtrate and washings. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acid wash removes any unreacted base (if used) and the basic wash removes any unreacted Boc-Phe-OH and HOBt. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure Boc-Phe-OBzl.[5]
PART 3: Application in Peptide Synthesis
Boc-Phe-OBzl is a ready-to-use building block for the incorporation of a phenylalanine residue into a growing peptide chain, typically in solution-phase or solid-phase peptide synthesis (SPPS). The following section details its use in a standard solution-phase peptide coupling reaction to form a dipeptide.
Peptide Coupling Workflow Diagram
Caption: Workflow for using Boc-Phe-OBzl in a dipeptide synthesis.
Detailed Experimental Protocol: Synthesis of Boc-Phe-Gly-OBzl
This protocol demonstrates the coupling of Boc-Phe-OH with a glycine benzyl ester to form the dipeptide Boc-Phe-Gly-OBzl. This illustrates a typical application where Boc-Phe-OBzl itself could be further elaborated after selective deprotection. For the purpose of a clear example, we will start from Boc-Phe-OH. A similar procedure would be followed if using a pre-synthesized Boc-Phe-OBzl that had its Boc group removed to act as the amine component.
Materials:
-
Boc-Phe-OH
-
Glycine benzyl ester p-toluenesulfonate salt (H-Gly-OBzl·TosOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
Procedure:
-
Amine Component Preparation: In a flask, dissolve H-Gly-OBzl·TosOH (1.1 eq) in anhydrous THF. Cool to 0°C and add NMM (1.1 eq) dropwise to generate the free amine. Stir for 20 minutes at 0°C.[11]
-
Causality: The hydrochloride or tosylate salt of the amino ester must be neutralized to the free amine, which is the active nucleophile for the coupling reaction. Tertiary amines like NMM or DIEA are used as they are non-nucleophilic and will not compete in the coupling.[12]
-
-
Carboxyl Component Activation: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous THF and cool to 0°C. Add a solution of DCC (1.1 eq) in THF dropwise. Stir for 30 minutes at 0°C.[11]
-
Peptide Bond Formation: Add the cold, neutralized free amine solution from step 1 to the activated carboxyl component from step 2. Allow the mixture to warm to room temperature and stir overnight.[11]
-
Workup and Purification: Filter the reaction mixture to remove the precipitated DCU. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and perform aqueous washes as described in the synthesis protocol above (acid, base, brine). Dry the organic layer, concentrate, and purify the resulting protected dipeptide (Boc-Phe-Gly-OBzl) by chromatography or recrystallization.[11]
Strategic Deprotection
The utility of Boc-Phe-OBzl lies in the differential stability of its two protecting groups.
-
Boc Group Removal: The N-terminal Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like DCM.[13][14] The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine as its TFA salt.[15][16]
-
Benzyl Ester Removal: The C-terminal benzyl ester is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[17][18][19] This process reduces the benzyl ester to a carboxylic acid and toluene.[19]
This "quasi-orthogonality" allows for selective deprotection at either the N-terminus for chain elongation or the C-terminus (or both in a final deprotection step) to reveal the final peptide.
Conclusion
Nα-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl) is a fundamentally important and versatile building block in the field of peptide chemistry. Its well-defined chemical properties, stable crystalline structure, and the differential reactivity of its protecting groups make it an invaluable tool for the controlled synthesis of peptides. The protocols and workflows detailed in this guide, grounded in established chemical principles, provide a robust framework for the successful synthesis and application of this key reagent, enabling researchers and drug developers to construct complex peptide architectures with precision and efficiency.
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